molecular formula C10H9NO B8174530 1-Vinyl-4-cyano-3-methoxybenzene

1-Vinyl-4-cyano-3-methoxybenzene

Cat. No.: B8174530
M. Wt: 159.18 g/mol
InChI Key: SVAXHQJVAFVIOR-UHFFFAOYSA-N
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Description

1-Vinyl-4-cyano-3-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a vinyl (-CH=CH₂) group at position 1, a methoxy (-OCH₃) group at position 3, and a cyano (-CN) group at position 4. Its molecular formula is C₁₀H₉NO, with a calculated molecular weight of 159.19 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (cyano) groups, which may influence its reactivity and physical properties.

Properties

IUPAC Name

4-ethenyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-8-4-5-9(7-11)10(6-8)12-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAXHQJVAFVIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinyl-4-cyano-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-4-cyano-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or cyano groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

1-Vinyl-4-cyano-3-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-vinyl-4-cyano-3-methoxybenzene involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the cyano and methoxy groups can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical environments and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Vinyl-4-cyano-3-methoxybenzene with structurally related compounds from the provided evidence (Table 1).

Structural and Functional Group Comparisons

  • Methyl 4-(cyanoacetyl)benzoate (C₁₁H₉NO₃): Contains a cyanoacetyl (-CO-CN) and ester (-COOCH₃) group. The ester and cyanoacetyl groups enhance polarity and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), contributing to its high melting point (170–174°C) .
  • Methyl 3-cyanobenzoate (C₉H₇NO₂): Features a cyano (-CN) and ester (-COOCH₃) group. Its lower molecular weight (161.15 g/mol) and reduced steric hindrance compared to Methyl 4-(cyanoacetyl)benzoate result in a significantly lower melting point (58–60°C) .
  • This compound (C₁₀H₉NO): Replaces ester groups with a vinyl (-CH=CH₂) and methoxy (-OCH₃) group. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing cyano group, creating a polarized electronic environment.

Physical Properties

The absence of ester groups in this compound likely reduces its polarity compared to the evidence compounds. This could result in a lower melting point than Methyl 4-(cyanoacetyl)benzoate (170–174°C) but higher than Methyl 3-cyanobenzoate (58–60°C). However, experimental data are unavailable to confirm this hypothesis.

Data Tables

Table 1: Comparative Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN Source
This compound C₁₀H₉NO 159.19 (calculated) Not reported Not available -
Methyl 4-(cyanoacetyl)benzoate C₁₁H₉NO₃ 203.19 170–174 69316-08-1
Methyl 3-cyanobenzoate C₉H₇NO₂ 161.15 58–60 13531-48-1

Research Findings and Limitations

  • Key Trends: Ester and cyanoacetyl groups increase melting points due to strong intermolecular interactions (e.g., Methyl 4-(cyanoacetyl)benzoate) . Methoxy and vinyl groups likely reduce crystallinity, leading to lower melting points in this compound.
  • Gaps in Data : Direct experimental data on the target compound’s synthesis, melting point, and applications are absent in the provided evidence. Further studies are required to validate its properties.

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